1-Bromo-4-decylbenzene
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Overview
Description
1-Bromo-4-decylbenzene is an organic compound with the molecular formula C16H25Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is used as an intermediate in organic synthesis and is involved in the preparation of various other compounds, including surfactants, lubricants, dyes, and fluorescent materials .
Preparation Methods
The synthesis of 1-Bromo-4-decylbenzene can be achieved through several methods. One common method involves the bromination of decylbenzene. The steps are as follows :
- Add p-brominated decylbenzene to an appropriate solvent.
- Add sodium hydroxide or potash as a catalyst.
- React under appropriate temperature and time conditions.
- Obtain the product by centrifugal filtration.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-decylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-4-decylbenzene has several scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less common.
Industry: It is used in the production of surfactants, lubricants, dyes, and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-decylbenzene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where the bromine atom is replaced or coupled with other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
1-Bromo-4-decylbenzene can be compared with other similar compounds such as:
1-Bromo-4-dodecylbenzene: Similar in structure but with a longer alkyl chain.
1-Bromo-4-octylbenzene: Similar in structure but with a shorter alkyl chain.
4-Decylbromobenzene: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .
Properties
IUPAC Name |
1-bromo-4-decylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGVSCSSDYINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548534 |
Source
|
Record name | 1-Bromo-4-decylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106418-67-1 |
Source
|
Record name | 1-Bromo-4-decylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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